

# Spectroscopic Analysis of Butanoic Acid Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for four key butanoic acid derivatives: butanoyl chloride, ethyl butanoate, butanamide, and butanoic anhydride. This document is intended to serve as a comprehensive resource for the identification, characterization, and quality control of these compounds in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the characteristic  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry data for the butanoic acid derivatives.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm (Multiplicity, J in Hz, Integration)
Butanoyl Chloride	$\text{CDCl}_3$	H-2: 2.87 (t, J = 7.3 Hz, 2H), H-3: 1.74 (sext, J = 7.4 Hz, 2H), H-4: 1.00 (t, J = 7.4 Hz, 3H)
Ethyl Butanoate	$\text{CDCl}_3$	H-2: 2.27 (t, J = 7.5 Hz, 2H), H-3: 1.65 (sext, J = 7.4 Hz, 2H), H-4: 0.96 (t, J = 7.4 Hz, 3H), H-1': 4.13 (q, J = 7.1 Hz, 2H), H-2': 1.26 (t, J = 7.1 Hz, 3H)[1][2][3]
Butanamide	$\text{DMSO-d}_6$	H-2: 2.02 (t, J = 7.4 Hz, 2H), H-3: 1.50 (sext, J = 7.4 Hz, 2H), H-4: 0.86 (t, J = 7.4 Hz, 3H), -NH <sub>2</sub> : 7.24 (s, 1H), 6.71 (s, 1H)
Butanoic Anhydride	$\text{CDCl}_3$	H-2, H-2': 2.43 (t, J = 7.4 Hz, 4H), H-3, H-3': 1.69 (sext, J = 7.4 Hz, 4H), H-4, H-4': 1.00 (t, J = 7.4 Hz, 6H)[4][5]

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
Butanoyl Chloride	CDCl <sub>3</sub>	C-1: 174.0, C-2: 47.0, C-3: 18.0, C-4: 13.5
Ethyl Butanoate	CDCl <sub>3</sub>	C-1: 173.3, C-2: 36.2, C-3: 18.4, C-4: 13.6, C-1': 60.2, C-2': 14.2[3][6]
Butanamide	DMSO-d <sub>6</sub>	C-1: 174.9, C-2: 37.8, C-3: 18.9, C-4: 13.6[7]
Butanoic Anhydride	CDCl <sub>3</sub>	C-1, C-1': 168.9, C-2, C-2': 35.2, C-3, C-3': 17.8, C-4, C-4': 13.4[2][8]

**Table 3: Key Electron Ionization Mass Spectrometry (EI-MS) Data**

Compound	Molecular Weight ( g/mol )	Key Fragment Ions (m/z)
Butanoyl Chloride	106.55	71, 43, 41, 27
Ethyl Butanoate	116.16	88, 71, 60, 43, 29[1]
Butanamide	87.12	87, 72, 59, 44, 41
Butanoic Anhydride	158.19	71, 43, 27

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed procedure for acquiring high-quality 1D NMR spectra of butanoic acid derivatives is outlined below.

#### 2.1.1. Sample Preparation

- For Liquid Samples (Butanoyl Chloride, Ethyl Butanoate, Butanoic Anhydride):

- In a clean, dry vial, dissolve approximately 5-20 mg of the analyte in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is approximately 4-5 cm.
- Cap the NMR tube securely.
- For Solid Samples (Butanamide):
  - Weigh 5-20 mg of butanamide into a clean, dry vial.
  - Add 0.6-0.7 mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) and gently agitate to dissolve the sample completely.
  - Transfer the solution to a 5 mm NMR tube and cap it.

#### 2.1.2. Instrument Setup and Data Acquisition (Typical 400 MHz Spectrometer)

- Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp lines and good resolution.
- Tune and match the probe for both  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.
- For  $^1\text{H}$  NMR:
  - Acquire a standard 1D proton spectrum.
  - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
- For  $^{13}\text{C}$  NMR:

- Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
- Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more).

### 2.1.3. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for  $\text{CDCl}_3$  or the residual solvent peak for  $\text{DMSO-d}_6$  ( $\delta \approx 2.50$  ppm).
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

## Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines the analysis of volatile butanoic acid derivatives using GC-MS with electron ionization.

### 2.2.1. Sample Preparation

- Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Transfer the solution to a 2 mL autosampler vial and cap it.

### 2.2.2. Instrument Setup and Data Acquisition

- Gas Chromatograph (GC) Conditions (Typical):
  - Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

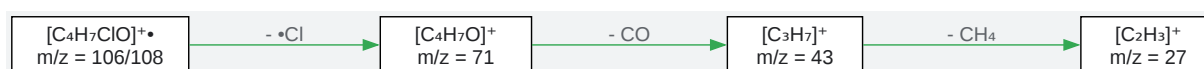
- Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm x 0.25  $\mu$ m DB-5ms or equivalent).
- Oven Program: Start at a low temperature (e.g., 40  $^{\circ}$ C), hold for 1-2 minutes, then ramp at a moderate rate (e.g., 10-15  $^{\circ}$ C/min) to a final temperature (e.g., 250  $^{\circ}$ C) and hold for several minutes.
- Mass Spectrometer (MS) Conditions (Electron Ionization):
  - Ion Source: Electron Ionization (EI) at 70 eV.[\[9\]](#)
  - Source Temperature: 230  $^{\circ}$ C.
  - Quadrupole Temperature: 150  $^{\circ}$ C.
  - Mass Range: Scan from a low m/z (e.g., 35) to a value above the molecular weight of the analyte (e.g., 200).
  - Acquisition Mode: Full scan.

### 2.2.3. Data Analysis

- Analyze the total ion chromatogram (TIC) to determine the retention time of the analyte.
- Extract the mass spectrum at the apex of the analyte's chromatographic peak.
- Identify the molecular ion peak ( $M^{+}$ ) and characteristic fragment ions.
- Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

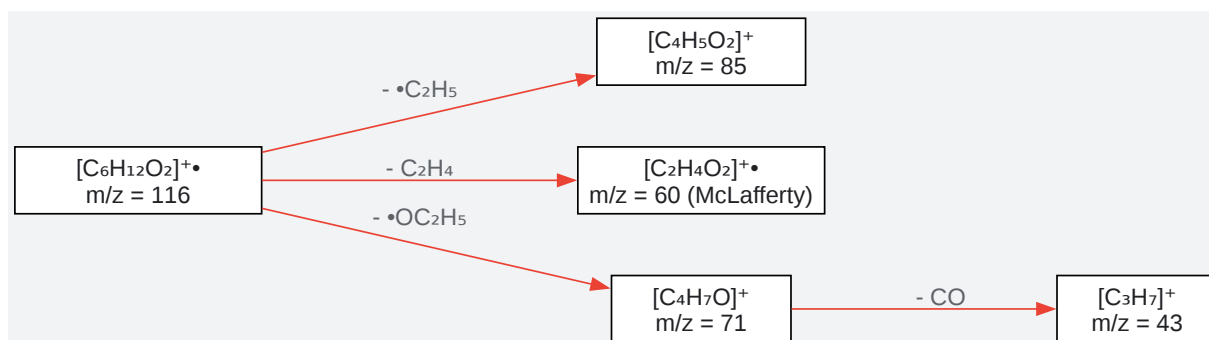
## Visualization of Mass Spectral Fragmentation

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways of the butanoic acid derivatives under electron ionization.

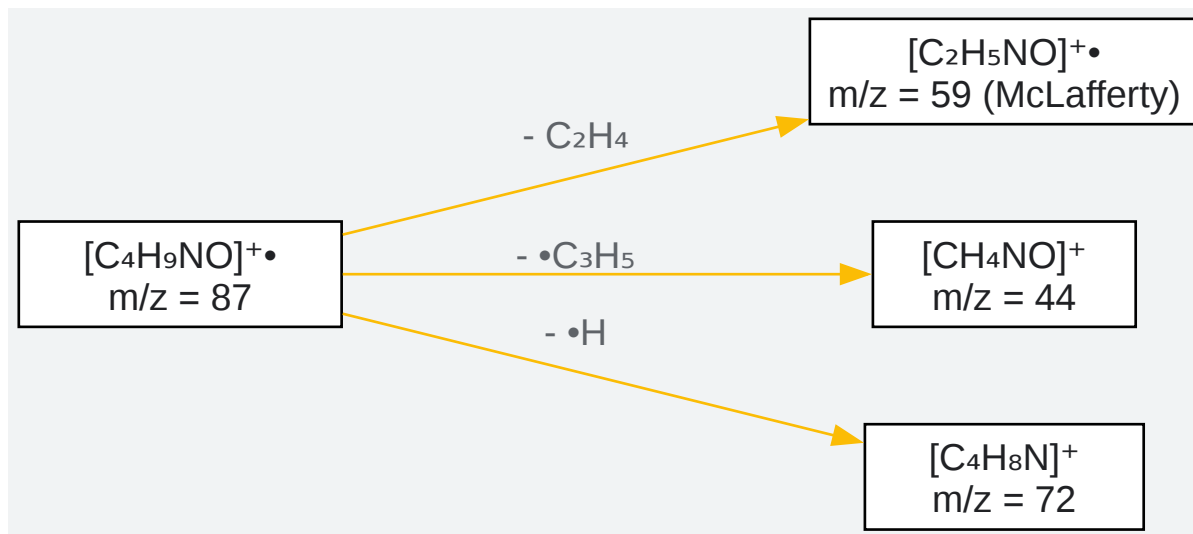


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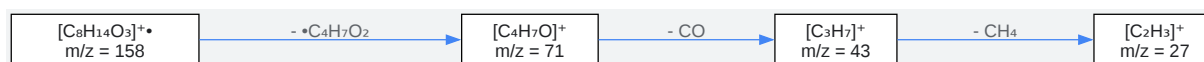
## Butanoyl Chloride Fragmentation

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## Ethyl Butanoate Fragmentation

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## Butanamide Fragmentation



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### Butanoic Anhydride Fragmentation

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